![molecular formula C14H16N4O2S2 B3129114 Ethyl 5-(1,4-thiazinan-4-yl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-20-9](/img/structure/B3129114.png)
Ethyl 5-(1,4-thiazinan-4-yl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group manipulations. Researchers have explored various synthetic routes, such as condensation reactions , heterocyclization , and esterification . Precise details on the synthetic pathways can be found in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Compound Synthesis : The study by Ledenyova et al. (2018) discussed the reaction of a similar compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, with thiourea. This reaction involves ANRORC rearrangement and N-formylation, demonstrating the compound's utility in synthesizing novel heterocyclic structures Ledenyova et al., 2018.
Antimicrobial and Biological Activities : Hemdan and El-Mawgoude (2015) synthesized thieno[2,3-d]-1,3-thiazine and 1,2,4-triazole systems, demonstrating their antimicrobial activity. This indicates the potential of ethyl 5-(1,4-thiazinan-4-yl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate derivatives in developing new antimicrobial agents Hemdan & El-Mawgoude, 2015.
Synthesis and Structure Characterization : The work by Lil (2015) on the synthesis of a novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, illustrates the structural and synthetic versatility of these compounds. Such research aids in understanding the chemical properties and potential applications of these triazine derivatives Lil, 2015.
Anticancer and Antibacterial Activities : Aly et al. (2015) studied thienyl-triazine-sulphonamide conjugates for their antibacterial, antifungal, antioxidant, and anticancer activity. This research highlights the potential of triazine derivatives, like ethyl 5-(1,4-thiazinan-4-yl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, in developing novel therapeutic agents Aly et al., 2015.
properties
IUPAC Name |
ethyl 5-thiomorpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-20-14(19)11-13(18-5-8-21-9-6-18)15-12(17-16-11)10-4-3-7-22-10/h3-4,7H,2,5-6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCWVADOWZQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,4-thiazinan-4-yl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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